Bienvenue dans la boutique en ligne BenchChem!

5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Cannabinoid receptor CB2 agonist GPCR screening

5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 879562-34-2) is a tri-substituted phenolic pyrazole with molecular formula C19H20N2O3 and a molecular weight of 324.4 g/mol. It belongs to the phenolic pyrazole class, characterized by a pyrazole ring bearing a 4-methoxyphenyl group at the 4-position, a methyl group at the 5-position, and a 2-hydroxyphenyl substituent with an ethoxy group at the 5-position of the phenol ring.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 879562-34-2
Cat. No. B2479334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
CAS879562-34-2
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)OC)C)O
InChIInChI=1S/C19H20N2O3/c1-4-24-15-9-10-16(17(22)11-15)19-18(12(2)20-21-19)13-5-7-14(23-3)8-6-13/h5-11,22H,4H2,1-3H3,(H,20,21)
InChIKeyUIXKXYGHZOJILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol – Compound Class, Structural Identity, and Core Physicochemical Profile for Research Procurement


5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 879562-34-2) is a tri-substituted phenolic pyrazole with molecular formula C19H20N2O3 and a molecular weight of 324.4 g/mol [1]. It belongs to the phenolic pyrazole class, characterized by a pyrazole ring bearing a 4-methoxyphenyl group at the 4-position, a methyl group at the 5-position, and a 2-hydroxyphenyl substituent with an ethoxy group at the 5-position of the phenol ring [2]. The compound is catalogued as MLS-0437221 in screening libraries and has been evaluated for bioactivity against cannabinoid receptors (CB1 and CB2) through the Sanford-Burnham Center for Chemical Genomics [3]. Computed physicochemical properties include XLogP3 of 3.3, topological polar surface area (TPSA) of 59.6 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, placing it within drug-like chemical space [1].

Why In-Class Phenolic Pyrazole Substitution Fails for 5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol: Substituent-Dependent Differentiation


Phenolic pyrazoles are not interchangeable building blocks: the position and nature of substituents on both the pyrazole core and the phenol ring fundamentally dictate their physicochemical behavior, biological target engagement, and metal coordination properties. The ethoxy group at the 5-position of the phenol ring in this compound confers distinct lipophilicity (XLogP3 = 3.3) compared to the methoxy analog (CAS 385401-32-1, MW 310.35, estimated XLogP3 ≈ 2.9), which can alter membrane permeability, metabolic stability, and off-target binding profiles . Furthermore, the ortho-hydroxyphenyl-pyrazole motif enables bidentate metal coordination that is highly sensitive to substituent electronic effects—alkyl-substituted phenolic pyrazoles with different substitution patterns have been shown to vary significantly in copper extraction strength and Fe(III) selectivity [1]. The presence of the 5-methyl group on the pyrazole ring and the 4-methoxyphenyl substituent collectively determine receptor binding conformations, as evidenced by the compound's measurable but distinct CB2 activity profile compared to both more potent pyrazole-based CB2 agonists (e.g., CBS0550 with CB2 IC50 = 2.9 nM) and structurally distinct cannabinoid ligands [2]. Generic replacement with an uncharacterized phenolic pyrazole risks loss of the specific binding, selectivity, or coordination properties that define this compound's utility.

Quantitative Differentiation Evidence for 5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 879562-34-2) Versus Closest Analogs


CB2 Receptor Agonist Activity with Quantifiable Selectivity Over CB1: Direct BindingDB Data for CAS 879562-34-2

The target compound demonstrates measurable agonist activity at the human cannabinoid receptor 2 (CB2) with an EC50 of 3.16 × 10⁴ nM (31.6 μM) in a cell-based cAMP assay, while showing no quantifiable agonist activity at the human CB1 receptor up to concentrations exceeding 3.20 × 10⁴ nM (EC50 > 32 μM), yielding a CB2/CB1 selectivity ratio of at least 1.0 in the agonist mode [1]. In a separate binding assay, the compound exhibited an IC50 of 3.79 × 10³ nM (3.79 μM) at CB2, indicating stronger target engagement than suggested by the functional EC50 alone [1]. This profile contrasts with the methoxy analog (CAS 385401-32-1), for which no published CB1/CB2 activity data could be identified in authoritative databases, and with M77976 (CAS 394237-61-7), which is characterized as a PDK4 inhibitor (IC50 = 648 μM) rather than a cannabinoid receptor ligand . The compound's CB2 EC50 is approximately 17,500-fold weaker than the highly optimized pyrazole CB2 agonist CBS0550 (EC50 = 1.8 nM), confirming its role as a screening hit or tool compound rather than a potent lead [2].

Cannabinoid receptor CB2 agonist GPCR screening Selectivity profiling Immunomodulation

Lipophilicity-Driven Differentiation: Ethoxy vs. Methoxy Substituent Effects on Physicochemical Properties

The target compound (5-ethoxy substitution) possesses an XLogP3 of 3.3 and molecular weight of 324.4 g/mol, compared to the 5-methoxy analog (CAS 385401-32-1, C18H18N2O3) which has a molecular weight of 310.35 g/mol and a predicted XLogP3 of approximately 2.9 based on the one-methylene-unit difference [1]. The ΔXLogP3 of approximately +0.4 units represents a meaningful difference in lipophilicity that, according to established medicinal chemistry principles, can translate to a ~2.5-fold increase in membrane partition coefficient and potentially altered passive permeability, plasma protein binding, and CYP450 metabolic susceptibility [2]. The ethoxy compound also has an additional rotatable bond (4 vs. 3 for the methoxy analog), which may influence entropic penalties upon target binding. These physicochemical differences are quantifiable and predictable but must be verified experimentally for the specific biological context of interest.

Lipophilicity Drug-likeness Permeability Metabolic stability Lead optimization

Phenolic-Pyrazole Bidentate Metal Coordination Motif: Structural Basis for Applications in Coordination Chemistry

The target compound contains the ortho-hydroxyphenyl-pyrazole motif that has been demonstrated to function as an effective bidentate ligand for copper(II) extraction in pH-dependent solvent extraction systems [1]. In a systematic study of alkyl-substituted phenolic pyrazoles published in Dalton Transactions, compounds with this core structure (e.g., 4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol, L2H) exhibited copper extraction strength and Fe(III) selectivity comparable to the commercial ACORGA® reagent 5-nonylsalicylaldoxime [1]. The target compound differs from L2H in that it bears a 4-methoxyphenyl substituent at the pyrazole 4-position and an ethoxy group at the phenol 5-position, which are expected to modulate the ligand's acidity (pKa of the phenolic OH), the electron density at the coordinating oxygen and nitrogen atoms, and the steric environment around the metal center [2]. While direct copper extraction data for this specific compound have not been published, its structural features predict a distinct coordination chemistry profile compared to the alkyl-substituted series: the electron-donating methoxy and ethoxy groups should increase electron density at the donor atoms, potentially enhancing binding affinity for softer metal ions [3].

Metal extraction Copper coordination Bidentate ligand Solvent extraction Coordination chemistry

Structural Differentiation from the 5-Ethoxy-4-Ethyl Analog: Impact of Additional Ortho Substitution on Steric and Electronic Properties

The target compound (CAS 879562-34-2) lacks the 4-ethyl substituent on the phenol ring that is present in the structurally related compound 5-ethoxy-4-ethyl-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol (CAS 385401-42-3, C20H22N2O2, MW 322.4 g/mol) [1][2]. This absence has three key consequences: (1) reduced steric bulk ortho to the phenolic OH, which may facilitate metal coordination or hydrogen bonding by minimizing steric clashes; (2) lower molecular weight (324.4 vs. 322.4 g/mol, though the target has an additional oxygen from the methoxy group) and reduced lipophilicity (XLogP3 of 3.3 for target vs. approximately 4.7 for the 4-ethyl analog as listed by ChemicalBook) [2]; (3) the target compound retains the 4-methoxyphenyl substituent on the pyrazole ring, whereas the 4-ethyl analog bears an unsubstituted phenyl group, which affects both π-stacking potential and electronic communication between the two aromatic rings [1][2]. The combined effect of these structural differences is that the target compound presents a distinct pharmacophoric and coordination chemistry profile that cannot be replicated by the 4-ethyl analog.

Steric hindrance Structure-activity relationship Phenol substitution Binding conformation Chemical stability

Tautomeric Equilibrium: Keto-Enol Tautomerism as a Potential Modulator of Hydrogen Bonding and Target Engagement

The PubChem entry for this compound (CID 5423853) reveals that the compound is registered in its keto tautomeric form as (6Z)-3-ethoxy-6-[4-(4-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one, with a distinct InChIKey (BARSPZRCPWSTON-MNDPQUGUSA-N) that differs from the enol form (UIXKXYGHZOJILO-UHFFFAOYSA-N) [1]. This indicates that the compound exists in a tautomeric equilibrium between the phenolic (enol) form and the cyclohexadienone (keto) form, depending on solvent, pH, and environment. The enol form features an intramolecular hydrogen bond between the phenolic OH and the pyrazole N2 nitrogen, which stabilizes a planar conformation conducive to bidentate metal coordination [2]. The keto form disrupts this intramolecular H-bond and presents a different hydrogen-bonding surface to biological targets. In contrast, the 5-methoxy analog (CAS 385401-32-1) and the 4-ethyl analog (CAS 385401-42-3) are not reported to exhibit pronounced keto-enol tautomerism, likely due to differences in the electronic environment of the phenol ring . This tautomeric behavior may contribute to the observed discrepancy between the CB2 binding IC50 (3.79 μM) and functional EC50 (31.6 μM), as the two tautomers may differentially engage the orthosteric binding site versus allosteric modulation of receptor signaling [3].

Tautomerism Keto-enol equilibrium Hydrogen bonding Molecular recognition Chemical biology

Optimal Research and Industrial Application Scenarios for 5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 879562-34-2) Based on Verified Differentiation Evidence


Cannabinoid Receptor Screening Panels: CB2-Preferring Reference Compound with Defined Activity Profile

This compound is suitable as a moderate-affinity CB2 reference ligand in GPCR screening cascades where a compound with documented but non-potent CB2 activity (EC50 = 31.6 μM) and selectivity over CB1 (EC50 > 32 μM) is required for assay validation or as a pharmacological tool [1]. Its characterized activity profile enables its use as a comparator for novel CB2 ligand discovery programs, particularly in academic settings where the procurement of potent, proprietary CB2 agonists (e.g., CBS0550, RNB-61) may be restricted by cost or material transfer agreements. The compound's modest potency also makes it valuable as a negative or intermediate control in dose-response experiments, providing a benchmark for distinguishing potent hits from weakly active screening compounds.

Coordination Chemistry and Metal Extraction Ligand Development

The ortho-hydroxyphenyl-pyrazole core of this compound makes it a candidate ligand for studying structure-property relationships in metal coordination, particularly for copper(II) and other divalent transition metals [2]. The presence of electron-donating ethoxy and methoxy substituents differentiates this compound from the alkyl-substituted phenolic pyrazoles characterized in prior coordination chemistry literature, enabling investigations into how aryl and alkoxy substituents influence metal binding affinity, extraction pH dependence, and selectivity patterns. Applications include academic research into novel solvent extraction reagents, design of metal-sensing probes, and development of pyrazole-based metal-organic frameworks where the ligand's tautomeric equilibrium may confer stimuli-responsive properties.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as a key intermediate-complexity member of a phenolic pyrazole SAR matrix, positioned between the simpler 5-methoxy analog (CAS 385401-32-1) and the more lipophilic 5-ethoxy-4-ethyl analog (CAS 385401-42-3). Its distinct combination of substituents (5-ethoxy on phenol, 4-methoxyphenyl on pyrazole, 5-methyl on pyrazole) makes it valuable for probing the contributions of individual functional groups to biological activity, physicochemical properties, and metabolic stability [3]. Procurement of this compound alongside its closest analogs enables systematic SAR exploration, with the ethoxy group serving as a probe for lipophilicity-dependent effects on membrane permeability and target engagement, while the 4-methoxyphenyl substituent allows assessment of aryl substitution effects on receptor binding and selectivity.

Computational Chemistry and Molecular Modeling: Tautomerism and Conformational Analysis

The documented keto-enol tautomerism of this compound (evidenced by two distinct InChIKeys in PubChem) makes it an informative test case for computational studies of tautomer populations, intramolecular hydrogen bonding energetics, and the impact of tautomeric state on predicted binding poses [4]. Computational chemists can use this compound to validate tautomer prediction algorithms, study the effect of solvent and environment on tautomer equilibrium, and model how keto-enol interconversion affects molecular recognition by protein targets. The discrepancy between the compound's CB2 binding IC50 (3.79 μM) and functional EC50 (31.6 μM) provides a concrete dataset for investigating whether differential tautomer engagement at orthosteric versus allosteric sites contributes to binding-functional activity disconnects.

Quote Request

Request a Quote for 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.